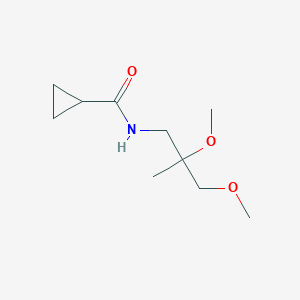

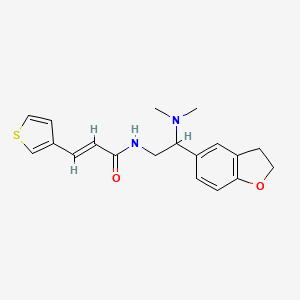

![molecular formula C22H24N2O5 B2517618 methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-43-7](/img/structure/B2517618.png)

methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, is a complex organic molecule that belongs to the class of pyrano[3,2-c]pyridine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrano[3,2-c]pyridine derivatives can be achieved through various green chemistry approaches. For instance, an atom-efficient, solvent-free synthesis of related compounds has been reported, where 1-methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones react with malononitrile in the presence of solid sodium ethoxide to yield 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in quantitative yields . This method exemplifies an environmentally friendly approach to synthesizing structurally complex molecules.

Molecular Structure Analysis

The molecular structure of pyrano[3,2-c]pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This information is crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Pyrano[3,2-c]pyridine derivatives can undergo various chemical reactions to yield a wide range of products. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different pyrano[2,3-d]pyridine derivatives upon treatment with various nucleophilic reagents . Additionally, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile can react with a variety of reagents to produce new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrano[3,2-c]pyridine derivatives are influenced by their molecular structure. The presence of different functional groups, such as amino, methyl, and carboxylate groups, can affect properties like solubility, melting point, and reactivity. The intermolecular hydrogen bonding, as observed in the crystal packing of some derivatives, can also impact the compound's stability and solid-state properties .

科学的研究の応用

Synthesis and Chemical Reactivity

This compound, due to its complex structure, is likely involved in diverse chemical reactions and synthesis processes. For instance, similar compounds have been used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulations, indicating potential applications in creating new chemical entities with varied functionalities (Zhu, Lan, & Kwon, 2003). Moreover, compounds with related structures have been involved in the synthesis of novel heterocyclic compounds containing pyranopyridine moieties, suggesting applications in the development of new materials or pharmaceuticals (Kumar & Mashelker, 2007).

Catalysis and Organic Synthesis

Compounds of this nature are often used as intermediates in catalyzed reactions to synthesize chromeno[2,3-d]pyrimidinone derivatives, which are evaluated for their antimicrobial activities (Ghashang, Mansoor, & Aswin, 2013). This indicates their potential utility in synthesizing biologically active molecules.

Material Science and Drug Design

The structural complexity and reactivity of such compounds make them suitable candidates for material science research and drug design. For example, their use in synthesizing thiophene derivatives via annulation strategies points towards applications in creating new materials with specific electronic properties (Sahu et al., 2015).

作用機序

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic system with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptors, which can trigger or inhibit specific biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

特性

IUPAC Name |

methyl 2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-13-11-16-18(21(25)24(13)12-15-9-6-10-28-15)17(14-7-4-3-5-8-14)19(20(23)29-16)22(26)27-2/h3-5,7-8,11,15,17H,6,9-10,12,23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBWTBIGTMJKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)